N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
描述
N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative. Its structure features:
- Acetamide backbone: The core is a thioacetamide group (-S-CH2-C(=O)-NH-).
- 2,5-Dimethoxyphenyl substituent: Attached to the amide nitrogen, this aromatic ring contains methoxy groups at positions 2 and 5.
- Triazole ring system: A 1,2,4-triazole moiety at position 3 of the acetamide chain, substituted with a phenyl group at position 5 and a 1H-pyrrol-1-yl group at position 4.
Structural determination tools like SHELX (for crystallographic refinement) and ORTEP (for molecular visualization) may be employed to analyze its conformation .
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-29-17-10-11-19(30-2)18(14-17)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h3-14H,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQURKCYIZWJMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Key Compound for Comparison: N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-prop-2-enyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
This compound (reported in ) shares a triazole-thioacetamide scaffold but differs in substituents (Table 1).
Table 1: Structural Comparison
Hypothesized Impact of Substituents:
Amide substituent: The methoxy groups in the target compound may enhance solubility in polar solvents compared to the methyl groups in the comparative compound. 2,5-Dimethylphenyl () offers steric bulk without significant electronic effects, possibly favoring hydrophobic interactions.
Triazole position 4: The 1H-pyrrol-1-yl group in the target compound provides a planar, aromatic heterocycle that may engage in π-π stacking or hydrogen bonding.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving condensation of precursors like substituted triazoles and sulfanyl acetamides. A typical procedure involves refluxing equimolar concentrations of intermediates (e.g., triazole derivatives and acetamide precursors) in pyridine with zeolite catalysts at 150°C for 5 hours . Optimization requires adjusting temperature, solvent polarity, and catalyst loading. Purification often employs recrystallization (ethanol) or column chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic protons (e.g., dimethoxyphenyl at δ 3.7–3.9 ppm) and sulfanyl groups (δ 4.2–4.5 ppm). Infrared (IR) spectroscopy confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and triazole ring vibrations (1520–1600 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z ~463) .
Q. How is the compound’s preliminary biological activity assessed in academic settings?
- Methodological Answer : Initial screening involves in vitro assays:
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Dose-Response Curves : Data normalized to controls (e.g., DMSO) with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer : SAR studies require systematic modifications:
- Substituent Variation : Replace phenyl/pyrrole groups with halogens (Cl, F) or electron-withdrawing groups to assess impact on bioactivity .
- Scaffold Hopping : Compare activity with structurally analogous triazoles (e.g., pyridinyl or furan substitutions) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs (e.g., sulfanyl group for thiol interactions) .
Q. How can computational methods enhance reaction design and mechanistic understanding?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways and transition states. For example, zeolite-catalyzed reactions can be simulated to identify rate-limiting steps . Molecular docking (AutoDock Vina) predicts binding modes with biological targets (e.g., EGFR kinase), guiding rational design .
Q. How should researchers address contradictions in biological assay data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NCCN recommendations for cancer assays .
- Orthogonal Validation : Confirm results with alternative methods (e.g., apoptosis assays via flow cytometry alongside MTT) .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice or incubation time .
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